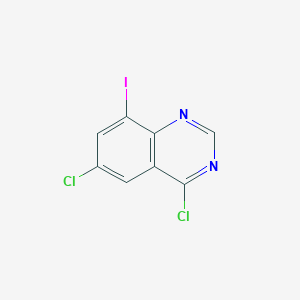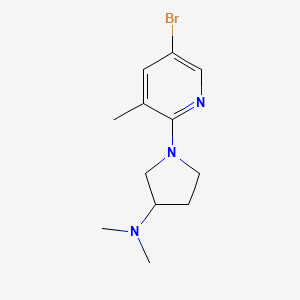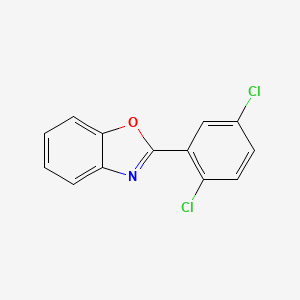
4,6-dichloro-8-iodoQuinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dichloro-8-iodoQuinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of chlorine and iodine atoms in the 4,6 and 8 positions, respectively, makes this compound particularly interesting for various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-8-iodoQuinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dichloro-2-aminobenzonitrile with iodine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4,6-dichloro-8-iodoQuinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinazoline N-oxides .
科学研究应用
4,6-dichloro-8-iodoQuinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4,6-dichloro-8-iodoQuinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
4,6-Dichloro-quinazoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
8-Iodo-quinazoline: Lacks the chlorine atoms, affecting its overall reactivity and biological activity.
4,6-Dichloro-8-bromo-quinazoline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
4,6-dichloro-8-iodoQuinazoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development .
属性
CAS 编号 |
100949-33-5 |
|---|---|
分子式 |
C8H3Cl2IN2 |
分子量 |
324.93 g/mol |
IUPAC 名称 |
4,6-dichloro-8-iodoquinazoline |
InChI |
InChI=1S/C8H3Cl2IN2/c9-4-1-5-7(6(11)2-4)12-3-13-8(5)10/h1-3H |
InChI 键 |
OXONMRMVSRQLLP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)I)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 2-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8741526.png)



![Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8741556.png)





![2-Ethylbenzo[d]oxazol-4-ol](/img/structure/B8741607.png)
